(6-Ethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone
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Description
(6-Ethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.595. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the (4-methoxyphenyl)piperazine moiety have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are important in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can increase acetylcholine levels .
Mode of Action
These compounds interact with AChE and BChE, inhibiting their activity and thereby increasing the levels of acetylcholine . The specific interactions between the compound and these enzymes would need to be determined through further study.
Biochemical Pathways
The primary pathway affected by these compounds is the cholinergic pathway. By inhibiting AChE and BChE, these compounds prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .
Result of Action
The increase in acetylcholine levels can have various effects depending on the specific context. For example, in the context of Alzheimer’s disease, increasing acetylcholine levels can help to alleviate symptoms related to a decrease in cholinergic transmission .
Properties
IUPAC Name |
[6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-4-37-25-13-14-28-26(19-25)29(27(20-31-28)30(34)21-5-9-23(35-2)10-6-21)33-17-15-32(16-18-33)22-7-11-24(36-3)12-8-22/h5-14,19-20H,4,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFXNMQMMXGKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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